4,4'-Di-tert-butyl-2,2'-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide
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Overview
Description
4,4’-Di-tert-butyl-2,2’-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide is a complex compound that combines a bipyridine ligand with an iridium center and a hexafluorophosphate counterion. This compound is notable for its applications in catalysis and materials science, particularly in the development of light-emitting devices and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-2,2’-bipyridine typically involves the reaction of 4-tert-butylpyridine with 2-bromo-4-tert-butylpyridine under Hiyama-Denmark cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, in an organic solvent like tetrahydrofuran. The product is then purified by column chromatography to yield the desired bipyridine ligand .
For the preparation of bis[2-(pyridin-2-yl)phenyl]iridiumylium, the iridium complex is synthesized by reacting iridium trichloride with 2-(pyridin-2-yl)phenyl ligands in the presence of a base, such as sodium carbonate, in a solvent like dimethylformamide. The resulting complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-tert-butyl-2,2’-bipyridine and its iridium complex undergo various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states, which is useful in catalytic cycles.
Reduction: The iridium complex can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the bipyridine ligand can be replaced with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iridium complex can yield higher oxidation state species, while reduction can produce lower oxidation state complexes .
Scientific Research Applications
4,4’-Di-tert-butyl-2,2’-bipyridine and its iridium complex have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-Di-tert-butyl-2,2’-bipyridine and its iridium complex exert their effects involves coordination to metal centers, facilitating various catalytic processes. The bipyridine ligand stabilizes the metal center, allowing for efficient electron transfer and activation of substrates. In biological applications, the luminescent properties of the iridium complex enable imaging and therapeutic effects through the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine ligand without the tert-butyl groups, used in similar catalytic applications.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties but a different structural framework.
Tris(2-phenylpyridine)iridium: A related iridium complex used in OLEDs with different photophysical properties.
Uniqueness
4,4’-Di-tert-butyl-2,2’-bipyridine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and selectivity are crucial .
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVELSSYHAWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F6IrN4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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